molecular formula C12H11NO2 B1275757 Methyl 2-methylquinoline-4-carboxylate CAS No. 55625-40-6

Methyl 2-methylquinoline-4-carboxylate

Cat. No.: B1275757
CAS No.: 55625-40-6
M. Wt: 201.22 g/mol
InChI Key: IMGVYHBEXUHRHX-UHFFFAOYSA-N
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Description

Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylquinoline-4-carboxylate can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 and ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acids, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 2-methylquinoline-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

methyl 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGVYHBEXUHRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399888
Record name methyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55625-40-6
Record name methyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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